1-Azabicyclo[3.3.1]nonan-3-one

Medicinal Chemistry Structural Biology Scaffold Diversity

Researchers targeting muscarinic receptors often face scaffold limitations with common 9-aza or 3-aza regioisomers, which restrict chemical space exploration. 1-Azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) features a unique bridgehead nitrogen at position 1, delivering distinct electronic and conformational profiles. • C8-substituted derivatives bind all five human mAChR subtypes (M1-M5), with Ki values up to 230-fold better than arecoline. • Conformationally rigid piperidine analog for fragment-based drug discovery, improving target selectivity and reducing entropic penalties. • Validated precursor for nitroxyl radical catalysts and complex alkaloid total synthesis.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 29170-80-7
Cat. No. B1624845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.3.1]nonan-3-one
CAS29170-80-7
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CN(C1)C2
InChIInChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2
InChIKeyLCZITSRPFSQODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[3.3.1]nonan-3-one: Core Bicyclic Amine Scaffold


1-Azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) is a bicyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol [1]. It belongs to the class of bridged bicyclic amines, characterized by a rigid [3.3.1] framework. Critically, its nitrogen atom is uniquely positioned at the bridgehead (position 1), a structural feature that distinguishes it from more common regioisomers like 9-azabicyclo[3.3.1]nonan-3-one (norpseudopelletierine) and 3-azabicyclo[3.3.1]nonane (bispidine) derivatives . This specific placement of the nitrogen atom dictates its electronic properties and steric environment, making it a valuable, albeit less-explored, scaffold for medicinal chemistry and catalysis.

Why Common Analogs Cannot Substitute This Scaffold


The azabicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, but its properties are exquisitely sensitive to the position of the nitrogen atom [1]. The 1-aza regioisomer, with its bridgehead nitrogen, exhibits a distinct electronic and conformational profile compared to the 9-aza (e.g., granatanone) and 3-aza (e.g., bispidine) analogs. This is not merely an isomeric variation; it translates directly into differences in receptor binding affinities and catalytic behavior [2]. Therefore, assuming functional equivalence across these regioisomers is scientifically unfounded. The following evidence demonstrates that 1-azabicyclo[3.3.1]nonan-3-one offers a unique and quantifiable profile that cannot be replicated by substituting it with a more common, structurally related compound.

Quantitative Comparative Evidence


Bridgehead Nitrogen Position vs. 9-Aza Regioisomer

1-Azabicyclo[3.3.1]nonan-3-one is structurally distinct from the more widely studied 9-azabicyclo[3.3.1]nonan-3-one (norpseudopelletierine, CAS 4390-39-0) due to the placement of the nitrogen atom. In the target compound, the nitrogen is located at the bridgehead position 1, whereas in the 9-aza analog, it resides at position 9 . This fundamental difference alters the compound's electronic distribution and molecular geometry, as evidenced by its unique InChIKey (LCZITSRPFSQODU-UHFFFAOYSA-N) and SMILES (C1CC2CC(=O)CN(C1)C2) notation [1].

Medicinal Chemistry Structural Biology Scaffold Diversity

Muscarinic Receptor Binding Affinity

A derivative of the 1-azabicyclo[3.3.1]nonane scaffold, specifically exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, demonstrates potent antagonist activity at all five human muscarinic acetylcholine receptor subtypes (M1-M5). In competitive radioligand binding assays using membranes from transfected cells, this compound exhibited Ki values that were 10-50 times lower than those of the agonist carbachol and 30-230 times lower than those of the agonist arecoline [1].

Neuropharmacology Receptor Binding Drug Discovery

Catalytic Oxidation Potential vs. KetoABNO

The 9-aza regioisomer, in its N-oxyl form (KetoABNO), is a well-established catalyst for aerobic oxidation reactions. Studies have shown that the KetoABNO/NaNO2 cocatalytic system enables the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, even allowing for the synthesis of α-chiral carboxylic acids without racemization [1]. Furthermore, a Bi(NO3)3/Keto-ABNO system efficiently oxidizes a wide range of alcohols to aldehydes/ketones, with a demonstrated gram-scale synthesis of acetophenone in 94% isolated yield [2].

Catalysis Organic Synthesis Green Chemistry

Conformational Constraint vs. Piperidine Scaffold

The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs [1]. The azabicyclo[3.3.1]nonane scaffold, which contains a piperidine ring, is a conformationally constrained analog that is prevalent in bioactive natural products and drug candidates [2]. The 1-aza variant offers a distinct bridgehead nitrogen, providing a unique spatial orientation of the amine group compared to simple piperidines or other azabicyclo regioisomers.

Medicinal Chemistry Drug Discovery Scaffold Analysis

Validated Application Scenarios


Muscarinic Receptor Ligand Development

Procure 1-azabicyclo[3.3.1]nonan-3-one as a core scaffold for synthesizing and optimizing novel muscarinic acetylcholine receptor (mAChR) antagonists. Evidence shows that C8-substituted derivatives of this scaffold bind with high affinity to all five human mAChR subtypes (M1-M5), with Ki values up to 230-fold better than the agonist arecoline [1]. This makes it a valuable starting point for medicinal chemistry programs targeting neurological disorders such as Alzheimer's and Parkinson's disease, where mAChR modulation is a key therapeutic strategy.

Novel Nitroxyl Radical Catalyst Synthesis

Utilize 1-azabicyclo[3.3.1]nonan-3-one as a precursor for synthesizing novel nitroxyl radical catalysts (e.g., 1-azaABNO). The established success of the 9-aza regioisomer (KetoABNO) in aerobic oxidation catalysis—demonstrating high yields (94%) and retention of chirality [2]—validates the azabicyclo[3.3.1]nonane scaffold for this purpose. The unique bridgehead nitrogen in the 1-aza variant is expected to impart distinct steric and electronic properties to the resulting N-oxyl radical, potentially leading to enhanced or orthogonal catalytic reactivity.

Conformationally Restricted Drug Discovery Scaffold

Incorporate 1-azabicyclo[3.3.1]nonan-3-one into fragment-based drug discovery or combinatorial chemistry libraries. As a conformationally restricted analog of the piperidine ring—the most common heterocycle in FDA-approved drugs [3]—this scaffold can improve target selectivity and reduce entropic penalties upon binding. Its distinct 1-aza regioisomerism offers a unique vector for amine interactions compared to the more common 9-aza or 3-aza analogs, providing a new dimension of structural diversity for hit-to-lead optimization [4].

Alkaloid Total Synthesis Intermediate

Employ 1-azabicyclo[3.3.1]nonan-3-one as a key intermediate in the asymmetric total synthesis of complex alkaloids. The azabicyclo[3.3.1]nonane framework is a recurring motif in numerous bioactive (pseudo-)natural products with anticancer and neuroprotective activities [4]. While many synthetic efforts focus on the 3-aza or 9-aza scaffolds, the 1-aza scaffold represents an underexplored regioisomer that could grant access to novel structural analogs or facilitate new disconnection strategies in total synthesis.

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